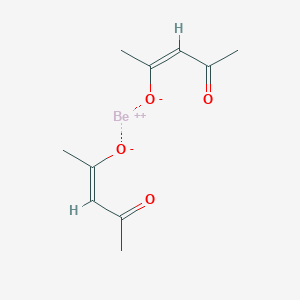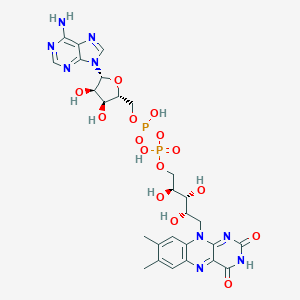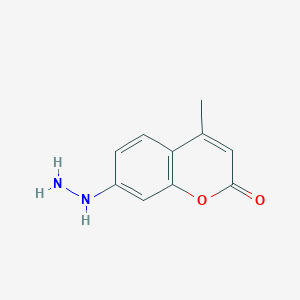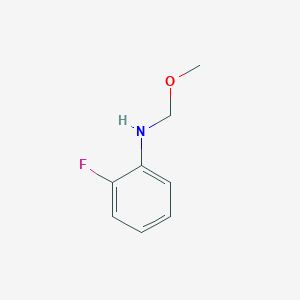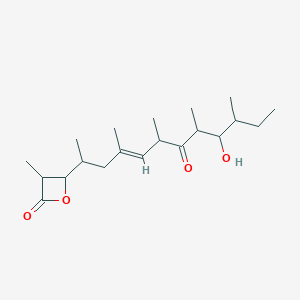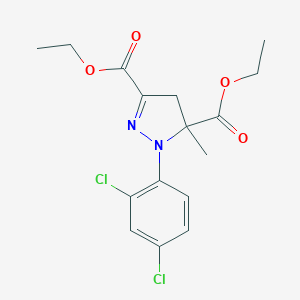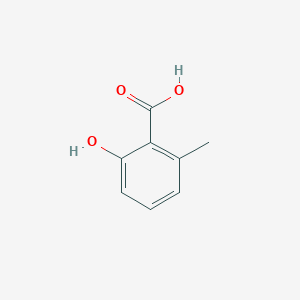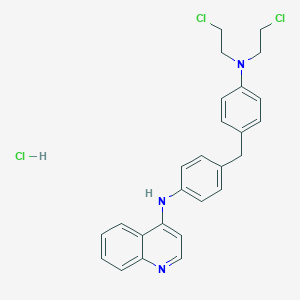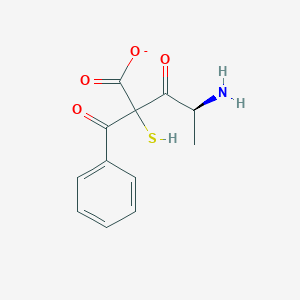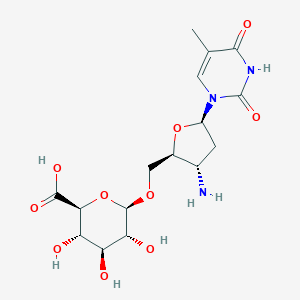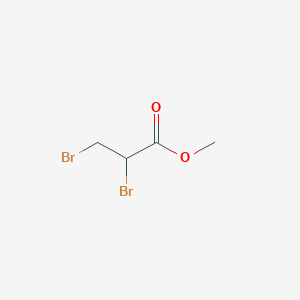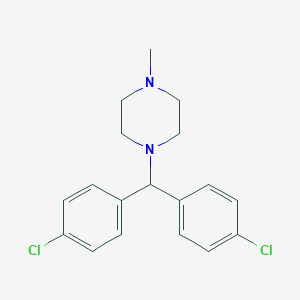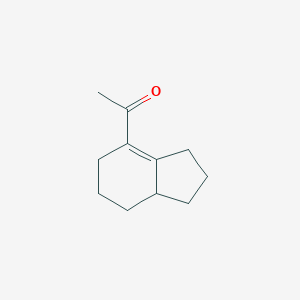
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone, commonly known as HIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIE is a bicyclic ketone that is synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
HIE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HIE has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, HIE has been used as a pesticide due to its insecticidal properties. In materials science, HIE has been used as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of HIE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HIE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HIE has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
HIE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that HIE can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that HIE can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HIE in lab experiments is its relatively low cost and ease of synthesis. However, HIE can be difficult to work with due to its low solubility in water and other common solvents. In addition, HIE can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on HIE. One area of interest is the development of novel materials based on HIE. Another area of interest is the investigation of HIE's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of HIE and to identify potential side effects and toxicity concerns.
Métodos De Síntesis
The synthesis of HIE involves several steps, including the reduction of 1,2,3,6-tetrahydronaphthalene to 1,2,3,6-tetrahydro-4-methylnaphthalene, followed by the Friedel-Crafts acylation of the latter with acetyl chloride. The product of this reaction is then subjected to a series of hydrogenation reactions to yield HIE.
Propiedades
Número CAS |
126527-58-0 |
|---|---|
Nombre del producto |
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h9H,2-7H2,1H3 |
Clave InChI |
IMJGTRHUSZGALJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCC2CCC1 |
SMILES canónico |
CC(=O)C1=C2CCCC2CCC1 |
Sinónimos |
Ethanone, 1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



